2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

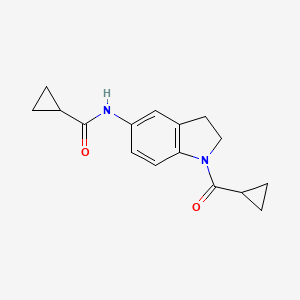

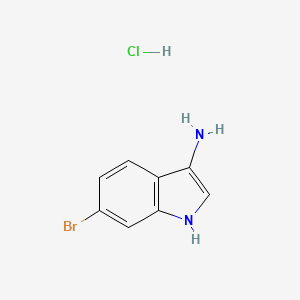

The compound "2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one" is a derivative of the dihydroquinazolinone family, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have potential as a biological active molecule, possibly interacting with various receptors or enzymes due to the presence of the pyridinyl group attached to the dihydroquinazolinone core.

Synthesis Analysis

The synthesis of related dihydroquinazolinone derivatives has been reported using one-pot multi-component reactions. For instance, a one-pot method for synthesizing 2,3-dihydroquinazoline-4(1H)-ones involves the reaction between isatoic anhydride, primary amines, and dialkyl acetylenedicarboxylates in the presence of N-sulfonic acid pyridinium chloride under solvent-free conditions, yielding excellent yields of the corresponding quinazoline derivatives . Although the specific synthesis of "this compound" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of dihydroquinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a seven-membered dihydroquinazoline ring. The presence of a pyridin-3-yl group would introduce an additional nitrogen-containing heterocycle, which could influence the compound's electronic properties and conformational stability. The molecular structure is crucial for the compound's interaction with biological targets and can be finely tuned to enhance activity and selectivity.

Chemical Reactions Analysis

Dihydroquinazolinones can participate in various chemical reactions due to their reactive sites. For example, the nitrogen in the quinazolinone ring can act as a nucleophile, while the carbonyl group can be involved in condensation reactions. The pyridinyl group could also undergo electrophilic substitution reactions, potentially leading to further functionalization of the compound . Aryne [3 + 2] cycloaddition reactions have been reported with related structures, indicating the potential for the synthesis of complex polycyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely include moderate solubility in organic solvents due to the presence of both aromatic and heteroaromatic systems. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the fused ring system and the electronic effects of the pyridinyl substituent. The compound's acidity, basicity, and reactivity would be determined by the presence of the nitrogen atoms and the carbonyl group within the structure .

科学的研究の応用

Fluorescence Sensor Development

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one has been utilized in the development of fluorescence sensors, particularly as a “turn-off” fluorescence sensor for the detection of Cu2+ ions. The compound demonstrates effective paramagnetic fluorescence quenching towards Cu2+ ions and can detect nanomolar levels of these ions in tap water. Its binding constant and stoichiometry have been thoroughly analyzed, showcasing its potential in environmental and analytical chemistry applications (Borase, Thale, & Shankarling, 2016).

Insecticidal Activity

Research has shown that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant insecticidal activity. For example, one study synthesized a compound using 2,3-dihydroquinazolin-4(1H)-one as a starting material, which displayed exceptional insecticidal properties against Plutella xylostella, a common pest (Cong, Jiang, & Cheng, 2021).

Antibacterial and Antifungal Properties

Several studies have investigated the antibacterial and antifungal activities of compounds derived from 2,3-dihydroquinazolin-4(1H)-one. These compounds have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Their structure and activity relationship have been explored, providing insights into their potential use in pharmaceutical applications (Gudasi, Shenoy, Vadavi, Patil, & Patil, 2005).

Green Chemistry and Synthesis

The compound has also been at the forefront of green chemistry, with studies exploring its synthesis through environmentally friendly methods. For instance, one-pot synthesis methods have been developed, providing efficient and less toxic ways to produce 2,3-dihydroquinazolin-4(1H)-one derivatives. These methods emphasize the importance of sustainable chemistry practices (Ghorbani‐Choghamarani & Zamani, 2012).

Material Science and Photoluminescence

In the field of materials science, derivatives of 2,3-dihydroquinazolin-4(1H)-one have been utilized in the development of photoluminescent materials. Their unique properties make them suitable for applications in organic light-emitting devices (OLEDs) and other electronic displays (Su, Li, Yang, Zhou, Song, Zhou, & Qu, 2021).

作用機序

Target of Action

Similar compounds have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures have been reported to inhibit the activation of fgfr signaling pathways, which play an essential role in various types of tumors .

Biochemical Pathways

The compound likely affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

Similar compounds have been reported to have low molecular weight, which could be beneficial for subsequent optimization .

Result of Action

Similar compounds have been reported to inhibit breast cancer cell proliferation and induce apoptosis .

Action Environment

The design and synthesis of similar compounds have been reported, suggesting that these factors could potentially be controlled in a laboratory setting .

将来の方向性

特性

IUPAC Name |

2-pyridin-3-yl-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8,12,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQROQEKRGLIYPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)

![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)

amine hydrochloride](/img/structure/B3017905.png)

![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)